molecular formula C19H22N2O4S B2416129 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-31-3

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2416129
CAS No.: 330190-31-3
M. Wt: 374.46
InChI Key: JPYRJMGDBBUXLJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and functional groups such as dimethoxybenzamido and carboxamide, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-10-4-5-15-14(6-10)16(17(20)22)19(26-15)21-18(23)11-7-12(24-2)9-13(8-11)25-3/h7-10H,4-6H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRJMGDBBUXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:

  • Formation of the Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated thiophene with an aryl boronic acid in the presence of a palladium catalyst .

  • Introduction of the Dimethoxybenzamido Group: : The dimethoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with an amine derivative of the benzo[b]thiophene core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Methylation: : The methyl group can be introduced through alkylation reactions, where a suitable methylating agent like methyl iodide is used in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the amide coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the amide groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The introduction of the dimethoxybenzamido group enhances the compound's solubility and biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 1.11 µM against E. coli, indicating strong antibacterial potential .

Analgesic Properties

The analgesic activity of this compound class has been evaluated using the "hot plate" method in animal models. Results indicate that these compounds can provide pain relief comparable to traditional analgesics like metamizole. This suggests their potential use in pain management therapies .

Anticancer Potential

Emerging studies have begun to explore the anticancer effects of tetrahydrobenzo[b]thiophene derivatives. Preliminary findings suggest that these compounds may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest . Further research is needed to elucidate specific pathways involved.

Potential Applications

The diverse biological activities associated with this compound open avenues for various applications:

  • Pharmaceutical Development : Given its antibacterial and analgesic properties, this compound could be developed into new medications targeting infections and pain management.
  • Agricultural Chemistry : The antibacterial properties may also find applications in agricultural settings as a potential biopesticide or plant growth regulator.
  • Research Tools : Its unique chemical structure can serve as a valuable scaffold for synthesizing new derivatives aimed at exploring additional biological activities.

Case Studies and Research Findings

StudyFindings
Siutkina et al. (2021)Reported synthesis of similar compounds with significant analgesic effects exceeding those of standard drugs .
Recent Antibacterial EvaluationDemonstrated MIC values for related compounds ranging from 0.64 to 19.92 µM against multiple bacterial strains .
Anticancer ResearchIndicated potential for inhibiting cancer cell growth through apoptosis pathways .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethoxybenzamido group may facilitate binding to proteins or enzymes, while the benzo[b]thiophene core can interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the functional groups present in the target compound.

    2,3-Diarylbenzo[b]thiophene: Similar structure but with different aryl substitutions.

    3,5-Dimethoxybenzoic Acid Derivatives: Compounds with similar amido groups but different core structures.

Uniqueness

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of its functional groups and the benzo[b]thiophene core. This combination imparts distinct chemical properties and biological activities that are not observed in simpler or structurally different analogs.

Biological Activity

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications for therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through various methodologies that involve the coupling of 3,5-dimethoxybenzoic acid derivatives with tetrahydrobenzo[b]thiophene intermediates. The synthesis typically employs techniques such as:

  • Amidation : Utilizing coupling reagents like HATU or PyBOP to facilitate the formation of amide bonds.
  • Purification : Techniques such as flash column chromatography are often used to isolate the desired product with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant activity against various cancer cell lines, including:

  • Breast cancer : In vitro assays demonstrated that the compound induces apoptosis in MCF-7 cells.
  • Lung cancer : The compound exhibited cytotoxic effects on A549 cells, with IC50 values indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest and apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may inhibit NF-kB signaling pathways.

Enzyme Inhibition

In enzyme assays, this compound has been shown to inhibit specific kinases involved in tumor progression. For example:

  • Protein Kinase Inhibition : The compound selectively inhibits certain receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
  • Inflammation Model in Rats :
    • The compound was administered in a carrageenan-induced paw edema model.
    • Significant reduction in paw swelling was observed compared to control groups.

Q & A

Q. How can ethical and safety protocols be ensured during handling and disposal?

  • Methodological Answer: Follow OSHA guidelines for handling carcinogenic/mutagenic compounds: use fume hoods, PPE (gloves, lab coats), and closed-system equipment. For disposal, neutralize reactive groups (e.g., amides via hydrolysis) before incineration. Document procedures per institutional biosafety committees (IBC) and REACH regulations .

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